N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. The compound consists of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a 4-fluorophenyl group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate, which is then cyclized using a suitable oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts such as palladium or copper and are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiadiazoline derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent. The presence of the fluorine atom enhances its binding affinity to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives such as:
- N-(3-chloro-4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
The presence of the 4-fluorophenyl group in this compound imparts unique electronic properties that enhance its reactivity and binding affinity to biological targets. This makes it more effective in certain applications compared to its analogs .
List of Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
Properties
IUPAC Name |
N-(4-fluorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZIFNTXREYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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